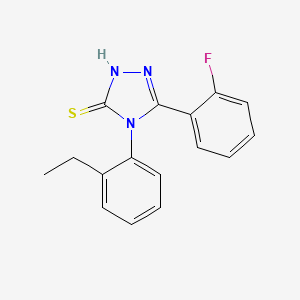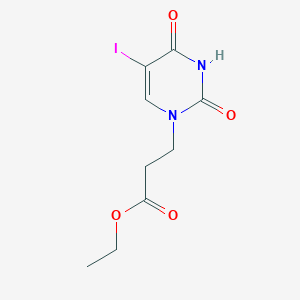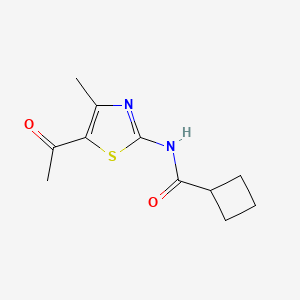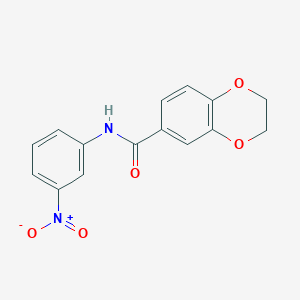![molecular formula C17H18N2O3S B5752139 N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide derivatives typically involves reactions between sulfonyl chlorides and amines or amide formations. For example, compounds similar to our compound of interest have been synthesized through the interaction of various sulfonyl chlorides with appropriate amines in the presence of basic conditions. These reactions lead to the formation of the corresponding benzenesulfonamides with high yields and specificity. The structural characterization of these compounds is confirmed through techniques such as X-ray crystallography and NMR spectroscopy, ensuring the correct synthesis of the targeted structure (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamides is characterized by specific interactions and conformations. X-ray crystallography studies reveal that these compounds often display significant π-π interactions and hydrogen bonding, contributing to their stability and molecular arrangement. For instance, the crystal structures of related sulfonamides show hydrogen bonds forming dimers and layers, leading to a three-dimensional network that stabilizes the crystal structure (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Benzenesulfonamides, including N-[4-(1-pyrrolidinylcarbonyl)phenyl] derivatives, are involved in various chemical reactions, primarily due to their sulfonamide group. This group influences the reactivity and interaction with other chemical species, particularly in processes such as nucleophilic substitution or addition reactions. The chemical properties are significantly influenced by the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, affecting solubility, reactivity, and interaction with biological molecules (Balu & Gopalan, 2013).
Physical Properties Analysis
The physical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide include solubility, melting point, and crystal structure. These characteristics are vital for understanding the compound's behavior in different environments and its application potential. The crystallographic data provide insights into the molecular packing, intermolecular forces, and overall stability of the compound in solid form. The solubility in various solvents affects its application in different chemical and pharmaceutical processes (Jia, Zhang, & Du, 2019).
Chemical Properties Analysis
The chemical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide are influenced by the presence of the sulfonamide group and the specific substituents attached to the benzene rings. These groups affect the acidity, basicity, and overall reactivity of the sulfonamide nitrogen, impacting its interactions and reactions with other chemical species. Additionally, the electronic structure, determined by computational methods, provides insights into the reactivity and interaction capabilities of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-12-4-5-13-19)14-8-10-15(11-9-14)18-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXDCBBCIVJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)




![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)



![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
